molecular formula C18H16FN3 B297151 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Número de catálogo B297151
Peso molecular: 293.3 g/mol
Clave InChI: SWEWRMCCETWZEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Mecanismo De Acción

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline works by binding to the ATP-binding site of the EGFR, preventing the receptor from being activated by its ligands. This leads to inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and physiological effects:
5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease tumor growth in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer development and progression. However, its effectiveness may vary depending on the specific cancer cell line being studied, and its toxicity may limit its use in certain experiments.

Direcciones Futuras

1. Combination therapy: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. Further research could explore the potential of combination therapy using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline and other cancer treatments.
2. Development of new inhibitors: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a valuable tool for studying EGFR, but its toxicity and limitations may make it less suitable as a therapeutic agent. Further research could focus on developing new inhibitors of EGFR with improved efficacy and safety profiles.
3. Personalized medicine: EGFR mutations are common in certain types of cancer, and 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline may be more effective in these cases. Further research could explore the potential of using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a personalized medicine for patients with EGFR-mutated cancers.
4. Mechanism of resistance: Some cancer cells may develop resistance to 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline over time. Further research could explore the mechanisms of resistance and potential strategies for overcoming it.
5. Other potential therapeutic targets: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit other receptors in addition to EGFR, such as HER2 and HER4. Further research could explore the potential of 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a therapeutic agent for cancers that overexpress these receptors.

Métodos De Síntesis

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with various reagents. One common method involves the reaction of 2-fluoroaniline with dimethylformamide dimethyl acetal, followed by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,7-dimethylpyrazolo[1,5-c]quinazoline.

Aplicaciones Científicas De Investigación

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

Propiedades

Fórmula molecular

C18H16FN3

Peso molecular

293.3 g/mol

Nombre IUPAC

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H16FN3/c1-11-6-5-8-14-16-10-12(2)21-22(16)18(20-17(11)14)13-7-3-4-9-15(13)19/h3-10,18,21H,1-2H3

Clave InChI

SWEWRMCCETWZEZ-UHFFFAOYSA-N

SMILES isomérico

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

SMILES canónico

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.